Agn-PC-0NI9I1

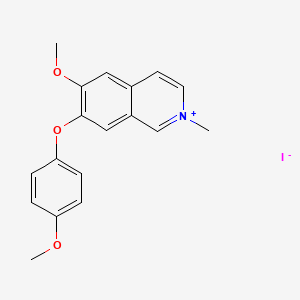

Description

Agn-PC-0NI9I1 is a synthetic organic compound with a nomenclature indicative of its structural complexity, likely involving polycyclic or heterocyclic frameworks. These compounds are typically synthesized via multi-step organic reactions, employing reagents like N-ethyl-N,N-diisopropylamine and iodides under controlled conditions .

Properties

CAS No. |

57422-05-6 |

|---|---|

Molecular Formula |

C18H18INO3 |

Molecular Weight |

423.2 g/mol |

IUPAC Name |

6-methoxy-7-(4-methoxyphenoxy)-2-methylisoquinolin-2-ium;iodide |

InChI |

InChI=1S/C18H18NO3.HI/c1-19-9-8-13-10-17(21-3)18(11-14(13)12-19)22-16-6-4-15(20-2)5-7-16;/h4-12H,1-3H3;1H/q+1;/p-1 |

InChI Key |

YVQVDWMAWCTQCS-UHFFFAOYSA-M |

Canonical SMILES |

C[N+]1=CC2=CC(=C(C=C2C=C1)OC)OC3=CC=C(C=C3)OC.[I-] |

Origin of Product |

United States |

Preparation Methods

The preparation of Agn-PC-0NI9I1 involves several synthetic routes and reaction conditions. One common method is the wet chemical method, which involves the reduction of silver nitrate with a reducing agent in the presence of a stabilizing agent . Another method is the polyol method, which involves the reduction of silver nitrate with ethylene glycol in the presence of a stabilizing agent . Industrial production methods often involve large-scale synthesis using these techniques to ensure high yield and purity.

Chemical Reactions Analysis

Agn-PC-0NI9I1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can react with oxygen to form silver oxide, a process that is often catalyzed by the presence of a single atom alloy cluster . Common reagents used in these reactions include oxygen, hydrogen, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Agn-PC-0NI9I1 has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its unique electronic properties . In medicine, it is being explored for its potential use in treating various diseases, including cancer and bacterial infections . In industry, it is used in the production of flexible electronics and other advanced materials due to its excellent electrical conductivity and mechanical properties .

Mechanism of Action

The mechanism of action of Agn-PC-0NI9I1 involves its interaction with various molecular targets and pathways. For example, it can interact with enzymes and proteins, altering their activity and function . This interaction can lead to various biological effects, such as the inhibition of bacterial growth or the induction of cell death in cancer cells . The specific pathways involved depend on the particular application and the conditions under which the compound is used.

Comparison with Similar Compounds

Structural and Functional Differences

- This compound vs. AGN-PC-0CUK9P : While both are halogenated heterocycles, AGN-PC-0CUK9P incorporates boronic acid groups, enhancing its utility in Suzuki-Miyaura cross-coupling reactions. This compound, however, lacks boron, favoring electrophilic substitution reactivity .

- Triazine Analogs : Compounds like 4-chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine share this compound’s chloro and nitrogen-rich framework but exhibit lower bioactivity scores, suggesting this compound’s optimized pharmacophore .

- Boronic Acids : Methyl boronic acid’s high solubility contrasts with this compound’s hydrophobic profile, limiting its use in aqueous systems but favoring membrane permeability in drug design .

Detailed Research Findings

Stability and Reactivity

This compound’s chlorine atoms render it susceptible to nucleophilic aromatic substitution, a reactivity pathway less prominent in boron-containing analogs. This property is exploitable in derivatization for drug candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.